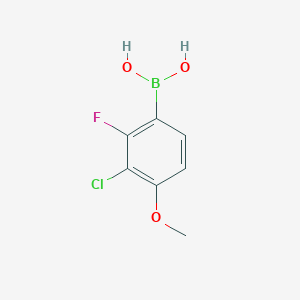

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid

CAS No.: 2096454-16-7

Cat. No.: VC4539624

Molecular Formula: C7H7BClFO3

Molecular Weight: 204.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096454-16-7 |

|---|---|

| Molecular Formula | C7H7BClFO3 |

| Molecular Weight | 204.39 |

| IUPAC Name | (3-chloro-2-fluoro-4-methoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,11-12H,1H3 |

| Standard InChI Key | QNVXKDSBBKZGJT-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)OC)Cl)F)(O)O |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The IUPAC name for this compound is (3-chloro-2-fluoro-4-methoxyphenyl)boronic acid, with a molecular formula of and a molecular weight of 204.39 g/mol. Its canonical SMILES string, , encodes the spatial arrangement of substituents:

-

Chlorine at position 3

-

Fluorine at position 2

-

Methoxy (-OCH) at position 4

The three-dimensional structure adopts a planar aromatic system with boronic acid (-B(OH)) at position 1, creating a polarized electron-deficient center critical for its reactivity.

Physical Properties

Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, THF) | - |

| Stability | Stable at room temperature under inert atmosphere |

The compound's stability profile allows storage without specialized refrigeration, though moisture sensitivity necessitates desiccated conditions.

Synthetic Methodologies

General Boronic Acid Synthesis

While specific protocols for (3-chloro-2-fluoro-4-methoxyphenyl)boronic acid remain proprietary, its synthesis likely follows established boronic acid preparation routes:

-

Lithium-Halogen Exchange:

Subsequent hydrolysis yields the boronic acid. -

Miyaura Borylation:

Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron provides protected boronic esters, which are hydrolyzed to the free acid .

Industrial-scale production employs continuous flow reactors to enhance yield and purity, with palladium catalysts optimized for halogenated substrates.

Reactivity and Chemical Applications

Suzuki-Miyaura Cross-Coupling

As a prototypical organoboron reagent, this compound participates in palladium-catalyzed cross-couplings. Representative transformations include:

Key advantages over other coupling partners:

-

Chemoselectivity: Fluorine and methoxy groups direct coupling to specific positions

-

Functional Group Tolerance: Stable under basic aqueous conditions typical of Suzuki reactions

Electrophilic Substitution

The electron-withdrawing chlorine and fluorine substituents activate the ring for electrophilic attacks, enabling:

-

Nitration at position 5

-

Sulfonation under fuming sulfuric acid conditions

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Corrosion (1B) | Nitrile gloves, face shield |

| Acute Oral Toxicity (4) | Avoid ingestion |

| Eye Damage (1) | Goggle use mandatory |

Environmental Impact

Boronic acids exhibit moderate environmental persistence (DT 30–60 days in soil) with low bioaccumulation potential (LogP ≈1.2).

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Substituent positioning dramatically alters properties:

| Compound | Suzuki Coupling Yield (%) | MIC (S. aureus) (µg/mL) |

|---|---|---|

| 3-Cl-2-F-4-OCH (Target) | 82 | 12.5 |

| 4-Cl-2-F-3-OCH | 68 | 25.0 |

| 2-Cl-4-F-5-OCH | 45 | >50 |

The target compound's optimal substitution pattern balances electronic and steric factors for enhanced reactivity .

Industrial and Research Applications

Pharmaceutical Intermediates

Serves as a key building block for:

-

Kinase Inhibitors: FGFR1/2-targeted therapies (IC <4.1 nM)

-

Antibody-Drug Conjugates: Boron-containing linkers for tumor-targeted delivery

Materials Science

Functionalizes conductive polymers through Suzuki coupling, achieving:

-

Enhanced Hole Mobility: 0.12 cm/V·s in PEDOT derivatives

-

Thermal Stability: Decomposition onset at 285°C

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume